Cas no 2248314-83-0 (Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate)

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate is a specialized organic compound with a cyclic structure and distinct functional groups. Its key advantages include its ability to act as a versatile building block in organic synthesis, its stability towards thermal and oxidative degradation, and its ease of handling in chemical reactions. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate structure
2248314-83-0 structure
Product name:Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
CAS No:2248314-83-0
MF:C14H25NO3
MW:255.353204488754
CID:5849632
PubChem ID:137938474

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
    • 2248314-83-0
    • EN300-6510029
    • Inchi: 1S/C14H25NO3/c1-12(2,3)18-11(16)14(15)9-7-6-8-17-10(9)13(14,4)5/h9-10H,6-8,15H2,1-5H3
    • InChI Key: CXZSRHVFWZPFPM-UHFFFAOYSA-N
    • SMILES: O1CCCC2C1C(C)(C)C2(C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 255.18344366g/mol
  • Monoisotopic Mass: 255.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų
  • XLogP3: 1.7

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6510029-0.1g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
0.1g
$943.0 2025-03-14
Enamine
EN300-6510029-0.05g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
0.05g
$900.0 2025-03-14
Enamine
EN300-6510029-5.0g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
5.0g
$3105.0 2025-03-14
Enamine
EN300-6510029-10.0g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
10.0g
$4606.0 2025-03-14
Enamine
EN300-6510029-2.5g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
2.5g
$2100.0 2025-03-14
Enamine
EN300-6510029-0.5g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
0.5g
$1027.0 2025-03-14
Enamine
EN300-6510029-1.0g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
1.0g
$1070.0 2025-03-14
Enamine
EN300-6510029-0.25g
tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
2248314-83-0 95.0%
0.25g
$985.0 2025-03-14

Additional information on Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate (CAS No: 2248314-83-0) in Modern Chemical and Pharmaceutical Research

The compound Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate, identified by its CAS number 2248314-83-0, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This bicyclic structure, characterized by its unique ring system and functional groups, has garnered considerable attention due to its potential applications in drug design and molecular synthesis. The presence of both amino and carboxylate functionalities, coupled with the rigid bicyclic framework, makes this molecule a versatile scaffold for further chemical manipulation and biological evaluation.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, with particular emphasis on structures that mimic natural products or exhibit novel biological activities. The bicyclic core of Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate is reminiscent of several bioactive natural products, suggesting that it may possess inherent pharmacological properties. This has prompted extensive research into its derivatives as potential candidates for therapeutic intervention.

One of the most compelling aspects of this compound is its structural complexity, which provides multiple sites for functionalization. The tert-butyl group at the 7-position not only enhances the stability of the molecule but also serves as a handle for further derivatization via reactions such as esterification or amidation. The amino group at the same position offers opportunities for salt formation or conjugation with other biomolecules, while the carboxylate moiety allows for interactions with nucleophiles or other functional groups.

Recent studies have explored the use of derivatives of this compound in the development of enzyme inhibitors and receptor modulators. The rigid bicyclic structure is particularly well-suited for mimicking transition states or binding pockets in biological targets, thereby facilitating the design of high-affinity ligands. For instance, modifications to the amino group have been investigated as a means to enhance binding to specific enzymes involved in metabolic pathways or signal transduction cascades.

The dimethyl substitution at the 8-position further contributes to the conformational stability of the molecule, making it an ideal candidate for applications where structural integrity is critical. This stability has been exploited in synthetic chemistry where this compound serves as a precursor for more complex architectures through ring-closing metathesis or other cyclization reactions.

Another area of interest has been the exploration of pharmacokinetic properties associated with this compound and its derivatives. The balance between lipophilicity and polarizability afforded by its structure suggests potential for oral bioavailability while minimizing off-target effects. Computational modeling has been employed to predict ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, guiding rational design efforts toward optimizing pharmacokinetic profiles.

The carboxylate functionality at the 7-position has also been leveraged in prodrug strategies, where it can be selectively cleaved under physiological conditions to release active species. This approach has shown promise in enhancing drug delivery systems by improving solubility or targeting specificity.

In conclusion, Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate (CAS No: 2248314-83-0) represents a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an attractive scaffold for designing novel bioactive molecules. As research continues to uncover new applications and derivatives of this compound, its importance in advancing chemical biology and drug discovery is likely to grow even further.

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